molecular formula C10H10BrNO2 B6206737 4-(3-bromophenyl)morpholin-3-one CAS No. 1196153-18-0

4-(3-bromophenyl)morpholin-3-one

Cat. No.: B6206737
CAS No.: 1196153-18-0
M. Wt: 256.1
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Description

4-(3-Bromophenyl)morpholin-3-one is an organic compound with the molecular formula C10H10BrNO2 It is a derivative of morpholine, a heterocyclic amine, and contains a bromophenyl group attached to the morpholinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromophenyl)morpholin-3-one can be achieved through several methods. One common approach involves the reaction of 3-bromophenylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the desired morpholinone derivative. The reaction typically requires a base such as triethylamine and is carried out under reflux conditions .

Another method involves the use of Suzuki-Miyaura coupling, where 3-bromophenylboronic acid is coupled with a morpholinone derivative in the presence of a palladium catalyst and a base such as potassium carbonate . This method is advantageous due to its mild reaction conditions and high yields.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The use of continuous flow reactors has also been explored to improve efficiency and scalability. These methods ensure consistent product quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)morpholin-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The morpholinone ring can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted morpholinone derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(3-Bromophenyl)morpholin-3-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 4-(3-bromophenyl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to these targets, while the morpholinone ring can modulate the compound’s overall activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)morpholin-3-one
  • 4-(2-Bromophenyl)morpholin-3-one
  • 4-(3-Chlorophenyl)morpholin-3-one

Uniqueness

4-(3-Bromophenyl)morpholin-3-one is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and binding properties. This positional isomerism can result in different biological activities and chemical behaviors compared to its analogs.

Properties

CAS No.

1196153-18-0

Molecular Formula

C10H10BrNO2

Molecular Weight

256.1

Purity

95

Origin of Product

United States

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